![molecular formula C8H8N2OS2 B2720728 3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338401-79-9](/img/structure/B2720728.png)
3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
“3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been studied for their potential antimicrobial and antitubercular activities .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves the design and creation of a series of novel compounds . The process was optimized by varying solvents, catalysts, and the use of microwave irradiation .Molecular Structure Analysis
The molecular structure of “3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one” is characterized by the presence of a thieno[2,3-d]pyrimidin-4(3H)-one core . Further characterization can be done using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of novel compounds related to 3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one, showcasing significant antimicrobial activity. For instance, the compound synthesized from ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate showed promising antimicrobial properties, which might be attributed to the unique structural features of these compounds. Such studies suggest potential applications in developing new antimicrobial agents (Ravindra, Vagdevi, & Vaidya, 2008).
Green Chemistry Approaches
The synthesis of pyrido[2,3-d]pyrimidine derivatives through a one-pot three-component approach underlines the importance of green chemistry. Utilizing HAp-encapsulated-γ-Fe2O3 supported sulfonic acid nanocatalyst under solvent-free conditions presents a significant step towards environmentally friendly chemical reactions. This method highlights the compound's role in promoting sustainable chemical processes with high yields and short reaction times (Mohsenimehr et al., 2014).
Anticancer Potential
A study focusing on the derivatives of 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones revealed significant anticancer activity. These compounds, synthesized using ethyl 2-aminothiophene-3-carboxylates, showed cytotoxic effects on various cancer cell lines, including HT-29, MDA-MB-231, HeLa, and HepG2. Such findings open up avenues for further research into the anticancer potential of these compounds, suggesting they could be valuable in developing new therapeutic strategies (Mavrova et al., 2016).
Corrosion Inhibition
In the context of industrial applications, some pyrimidine derivatives, including those related to 3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one, have been studied for their corrosion inhibition properties. These studies are crucial for understanding how these compounds can protect metals against corrosion in acidic environments, potentially leading to their application in various industries to enhance the longevity and durability of metal components (Abdelazim, Khaled, & Abdelshafy, 2021).
Future Directions
The future directions for the study of “3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one” and similar compounds could involve further exploration of their potential as antimicrobial and antitubercular agents . Additionally, their neuroprotective and anti-neuroinflammatory properties could also be explored .
properties
IUPAC Name |
3-ethyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS2/c1-2-10-7(11)6-5(3-4-13-6)9-8(10)12/h3-4H,2H2,1H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPGLIIOMJKXPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one |
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